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Compound of Interest

Compound Name: Fmoc-Asn-Pro-Val-PABC-PNP

Cat. No.: B12406877 Get Quote

In-Depth Technical Guide: Fmoc-Asn-Pro-Val-
PABC-PNP
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties,

synthesis, and mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP, a cleavable linker

utilized in the development of Antibody-Drug Conjugates (ADCs).

Core Data Presentation
The following table summarizes the key quantitative data for Fmoc-Asn-Pro-Val-PABC-PNP.

Parameter Value Reference

CAS Number 2893871-64-0 [1][2][3]

Molecular Weight 820.84 g/mol [1][2]

Molecular Formula C₄₃H₄₄N₆O₁₁ [1][2]

Signaling Pathway and Mechanism of Action
Fmoc-Asn-Pro-Val-PABC-PNP is a key component of ADCs, facilitating the targeted delivery

of cytotoxic payloads to cancer cells. The Asn-Pro-Val (NPV) tripeptide sequence within the
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linker is designed to be selectively cleaved by human neutrophil elastase (HNE), an enzyme

that is often overexpressed in the tumor microenvironment[4]. This enzymatic cleavage initiates

the release of the conjugated drug. The mechanism can occur via two primary pathways:

extracellular release in the tumor microenvironment and intracellular release following

internalization of the ADC.

Extracellular Drug Release Pathway
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Caption: Extracellular drug release pathway of an NPV-linked ADC mediated by Human

Neutrophil Elastase in the tumor microenvironment.

Intracellular Drug Release Pathway
While the NPV linker is primarily designed for HNE cleavage, intracellular proteases within

cancer cells, such as Cathepsin B, can also cleave certain peptide linkers following ADC

internalization. This represents a dual-release mechanism.
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Caption: Intracellular drug release pathway of an ADC following endocytosis and lysosomal

trafficking.

Experimental Protocols
The synthesis of the complete ADC involves a multi-step process, including solid-phase peptide

synthesis (SPPS) of the linker-payload conjugate, followed by conjugation to the monoclonal

antibody.

Synthesis of Fmoc-Asn-Pro-Val-PABC-PNP
A generalized protocol for the solid-phase synthesis of a peptide linker like Fmoc-Asn-Pro-Val-
PABC-PNP is as follows:

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in

dichloromethane (DCM).

First Amino Acid Loading: Load the first Fmoc-protected amino acid (Fmoc-Val-OH) onto the

resin in the presence of a base such as diisopropylethylamine (DIPEA).

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in

dimethylformamide (DMF).

Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-

Pro-OH and Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of

DIPEA.

PABC-PNP Moiety Coupling: Couple the p-aminobenzyl alcohol (PABC) spacer, which is

activated with p-nitrophenyl (PNP) carbonate, to the N-terminus of the peptide chain.

Cleavage from Resin: Cleave the fully assembled linker from the resin using a mild acidic

solution (e.g., 1% trifluoroacetic acid in DCM).

Purification: Purify the crude Fmoc-Asn-Pro-Val-PABC-PNP linker by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Experimental Workflow: ADC Synthesis
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Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate

(ADC).

Conjugation of Linker-Payload to Antibody
Linker-Payload Preparation: Dissolve the purified Fmoc-Asn-Pro-Val-PABC-Payload in a

suitable organic solvent like DMSO.

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal

antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate

free thiol groups.

Conjugation Reaction: Add the linker-payload solution to the reduced antibody in a controlled

buffer system. The maleimide group on the linker (if present, or another reactive group) will

react with the free thiols on the antibody.

Purification of ADC: Remove unreacted linker-payload and other impurities from the ADC

solution using techniques like size-exclusion chromatography (SEC) or tangential flow

filtration (TFF).

Characterization: Characterize the final ADC product to determine parameters such as the

drug-to-antibody ratio (DAR), purity, and aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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